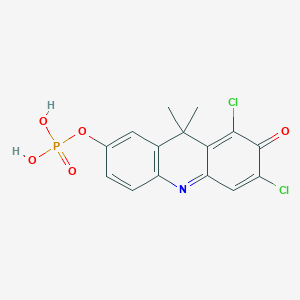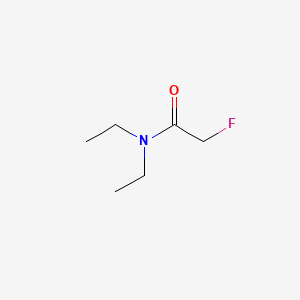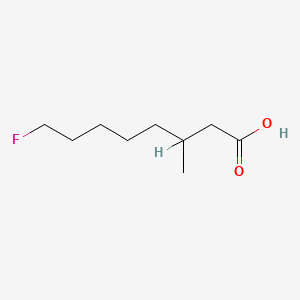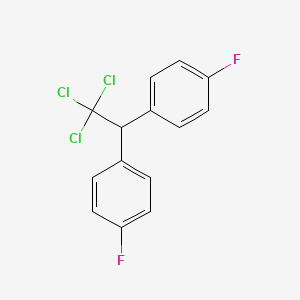
Fluorogesarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorogesarol is a synthetic chemical compound known for its unique properties and applications in various fields. It is characterized by its ability to fluoresce, making it valuable in scientific research and industrial applications. The compound’s structure allows it to interact with various biological and chemical systems, providing insights into molecular interactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorogesarol is typically synthesized through a multi-step chemical process The synthesis begins with the preparation of a precursor molecule, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Fluorogesarol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine.
Scientific Research Applications
Fluorogesarol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials for sensors and displays.
Mechanism of Action
Fluorogesarol exerts its effects through its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light. This property is utilized in various applications to track and visualize molecular interactions. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules, allowing researchers to study their behavior and interactions in real-time.
Comparison with Similar Compounds
Fluorogesarol is unique compared to other fluorescent compounds due to its specific structure and properties. Similar compounds include:
Fluorescein: Known for its high fluorescence intensity and use in biological staining.
Rhodamine: Used in fluorescence microscopy and flow cytometry.
Coumarin: Employed in the development of fluorescent dyes and sensors.
This compound stands out due to its stability and versatility in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
475-26-3 |
|---|---|
Molecular Formula |
C14H9Cl3F2 |
Molecular Weight |
321.6 g/mol |
IUPAC Name |
1-fluoro-4-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI Key |
CLSXNIPAOWPLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


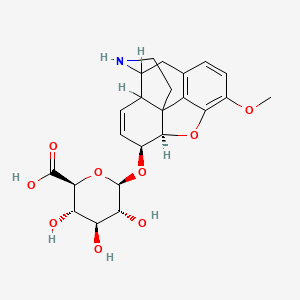
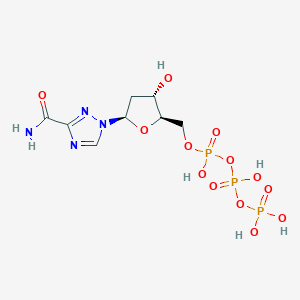
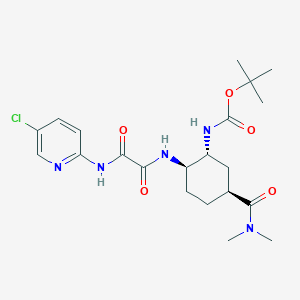
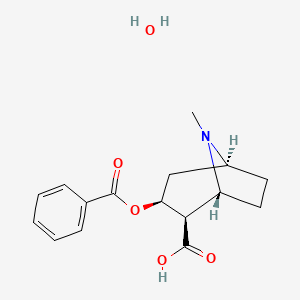

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
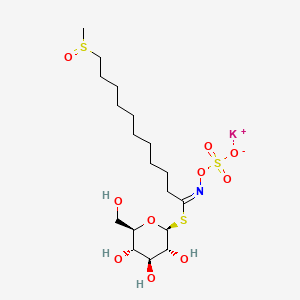
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
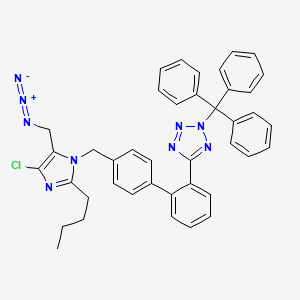
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
